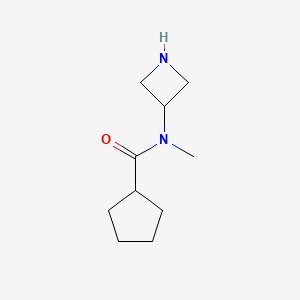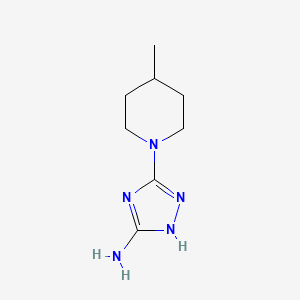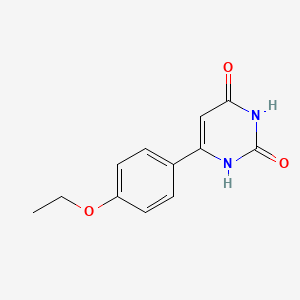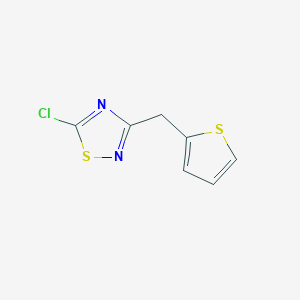![molecular formula C13H19NS B1425787 {1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine CAS No. 1376239-65-4](/img/structure/B1425787.png)
{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine
Overview
Description
“{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine” is a chemical compound with the CAS Number: 1376239-65-4 . It has a molecular weight of 221.37 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine” is 1S/C13H19NS/c1-11-4-6-12(7-5-11)15-13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine” is a liquid at room temperature . It has a molecular weight of 221.37 .Scientific Research Applications
Synthesis and Characterization
Synthesis Process : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been successfully synthesized using p-Toluic hydrazide and glycine via a polyphosphoric acid condensation route, showcasing a high yield and efficient synthesis method (Shimoga, Shin, & Kim, 2018).
Spectroscopic Characterization : This compound was characterized spectroscopically using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, providing detailed insights into its molecular structure and properties (Shimoga, Shin, & Kim, 2018).
Biased Agonists Development
Biased Agonist for Serotonin Receptors : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors. These compounds were tested for signal transduction assays, identifying ERK1/2 phosphorylation-preferring aryloxyethyl derivatives (Sniecikowska et al., 2019).
Antidepressant-like Activity : The lead structure from this study showed potent antidepressant-like activity, completely eliminating immobility in the rat Porsolt test, suggesting a promising avenue for antidepressant drug development (Sniecikowska et al., 2019).
Chemical Synthesis and Applications
Transfer Hydrogenation Reactions : The compound (4-Phenylquinazolin-2-yl)methanamine was synthesized and used to create N-heterocyclic ruthenium(II) complexes. These complexes were examined for transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequencies (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Photocytotoxicity and Imaging : Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity in red light and were ingested in the nucleus of cells, indicating potential applications in cellular imaging and cancer treatment (Basu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
[1-(4-methylphenyl)sulfanylcyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-4-6-12(7-5-11)15-13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQHRTCQIDULMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2(CCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



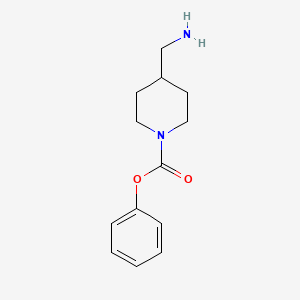
![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
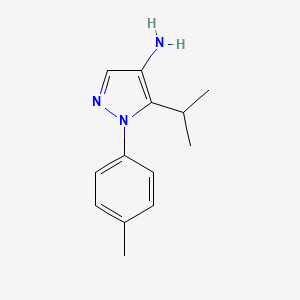
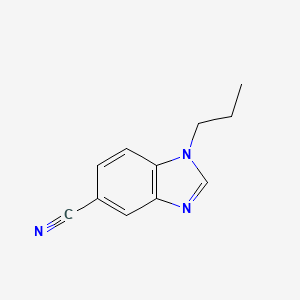
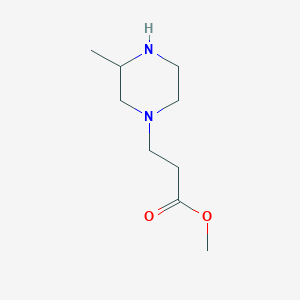
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
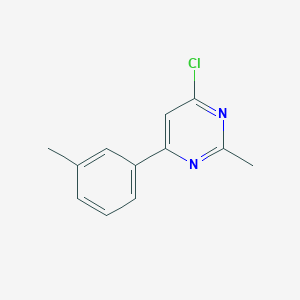
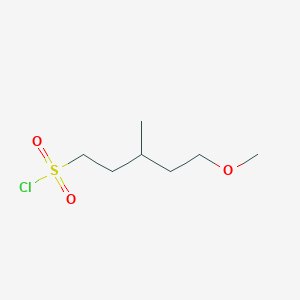
![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)
